1,4-dicyclohexylpiperazine oxalate
Description
1,4-Dicyclohexylpiperazine oxalate is a piperazine derivative featuring two cyclohexyl substituents at the 1- and 4-positions of the six-membered piperazine ring, combined with oxalic acid as a counterion. The compound (CAS 19982-04-8) has a molecular formula of C₁₆H₃₀N₂·C₂H₂O₄ for the oxalate salt and a free base molecular weight of 250.43 g/mol . Its structure combines the rigidity of the piperazine core with the hydrophobicity of cyclohexyl groups, making it distinct in applications such as pharmaceutical intermediates or reference standards for impurities . The oxalate salt enhances crystallinity and stability, a common strategy for improving handling properties of amine-containing compounds .
Properties
IUPAC Name |
1,4-dicyclohexylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.C2H2O4/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONGNWDZREOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Ring Modifications
- Homopiperazine (1,4-Diazepane) : A seven-membered ring analog (C₅H₁₂N₂; MW 100.16 g/mol) with increased flexibility due to the larger ring size. This structural difference reduces ring strain and alters nitrogen basicity compared to piperazine derivatives .
- 1,4-Dibenzylpiperazine : Substituted with benzyl groups (C₁₈H₂₂N₂; MW 266.39 g/mol), this compound exhibits aromatic interactions and higher lipophilicity than cyclohexyl analogs .
- 1-Benzylhomopiperazine : Combines a seven-membered homopiperazine ring with a benzyl group, offering unique steric and electronic properties for coordination chemistry .
Substituent Effects
- Cyclohexyl vs. Benzyl: Cyclohexyl groups in 1,4-dicyclohexylpiperazine provide steric bulk and nonpolar character, whereas benzyl groups in dibenzylpiperazine enable π-π stacking and enhanced solubility in organic solvents .
- Oxalate Counterion : Unlike chloride or sulfate salts, oxalate introduces hydrogen-bonding capacity and influences crystal packing, as seen in coordination polymers like bis(homopiperazine) cyclotetraphosphate-telluric acid .
Physicochemical Properties
- Solubility : Cyclohexyl derivatives exhibit lower aqueous solubility compared to benzyl-substituted analogs due to increased hydrophobicity .
- Thermal Stability : Oxalate salts generally decompose at lower temperatures (~150–200°C) than sulfate or perchlorate salts, as observed in homopiperazine complexes .
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